molecular formula C20H23F2N3O3 B5979144 ethyl 3-(2,4-difluorobenzyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinecarboxylate

ethyl 3-(2,4-difluorobenzyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinecarboxylate

Cat. No. B5979144
M. Wt: 391.4 g/mol
InChI Key: WOUPVIBYPFNSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,4-difluorobenzyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinecarboxylate, also known as DFP-10825, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

Ethyl 3-(2,4-difluorobenzyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinecarboxylate exerts its effects by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. This compound has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In addition, this compound has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

Ethyl 3-(2,4-difluorobenzyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinecarboxylate has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. It is also relatively stable and can be synthesized using various methods. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Ethyl 3-(2,4-difluorobenzyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinecarboxylate has shown promising results in scientific research, and there are several future directions for its use. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the use of this compound in combination with other anticancer drugs to improve its efficacy. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and Huntington's disease.

Synthesis Methods

Ethyl 3-(2,4-difluorobenzyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinecarboxylate has been synthesized using different methods, including a one-pot three-component reaction, a Suzuki-Miyaura cross-coupling reaction, and a nucleophilic substitution reaction. The most common method involves the one-pot three-component reaction, which involves the reaction of 2,4-difluorobenzaldehyde, ethyl 3-piperidinecarboxylate, and 1H-pyrazole-1-acetic acid in the presence of a base and a solvent.

Scientific Research Applications

Ethyl 3-(2,4-difluorobenzyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain.

properties

IUPAC Name

ethyl 3-[(2,4-difluorophenyl)methyl]-1-(2-pyrazol-1-ylacetyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O3/c1-2-28-19(27)20(12-15-5-6-16(21)11-17(15)22)7-3-9-24(14-20)18(26)13-25-10-4-8-23-25/h4-6,8,10-11H,2-3,7,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUPVIBYPFNSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CN2C=CC=N2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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